Acetic acid, fluoro-, potassium salt
Overview
Description
Acetic acid, fluoro-, potassium salt: is a chemical compound that consists of a potassium ion (K⁺) and the fluoroacetic acid anion (CH₂FCOO⁻). This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a derivative of acetic acid where one hydrogen atom is replaced by a fluorine atom, resulting in unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, fluoro-, potassium salt typically involves the reaction of fluoroacetic acid with potassium hydroxide (KOH). The reaction can be represented as follows: [ \text{CH}_2\text{FCOOH} + \text{KOH} \rightarrow \text{CH}_2\text{FCOOK} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of fluoroacetic acid with potassium carbonate (K₂CO₃) or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization or evaporation of the solvent.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetic acid, fluoro-, potassium salt can undergo nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), amines (NH₂R), and thiols (SH⁻).
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include hydroxylacetic acid, aminoacetic acid, or mercaptoacetic acid derivatives.
Oxidation Products: Oxidation can lead to the formation of carbonyl compounds such as fluoroacetaldehyde or fluoroacetic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: Acetic acid, fluoro-, potassium salt is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways due to its ability to interfere with cellular processes.
Medicine:
Drug Development: Fluorinated compounds derived from this compound are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry:
Polymer Production: The compound is used in the production of fluorinated polymers, which have applications in coatings, sealants, and high-performance materials.
Mechanism of Action
The mechanism by which acetic acid, fluoro-, potassium salt exerts its effects involves the interaction of the fluoroacetate ion with biological molecules. The fluoroacetate ion can inhibit the enzyme aconitase in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular energy production. This inhibition affects various metabolic pathways and can lead to cellular toxicity.
Comparison with Similar Compounds
Acetic Acid, Chloro-, Potassium Salt (CH₂ClCOOK): Similar in structure but with a chlorine atom instead of fluorine.
Acetic Acid, Bromo-, Potassium Salt (CH₂BrCOOK): Contains a bromine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in acetic acid, fluoro-, potassium salt imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chloro- and bromo- counterparts.
Biological Activity: The fluoroacetate ion’s ability to inhibit aconitase makes it particularly useful in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
potassium;2-fluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2.K/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIIGTWTZBPWBS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FO2.K, C2H2FKO2 | |
Record name | POTASSIUM FLUOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
144-49-0 (Parent) | |
Record name | Acetic acid, fluoro-, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
116.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium fluoroacetate appears as a fine, white odorless powder. Toxic by ingestion, inhalation and/or skin absorption. Used as a rodenticide. | |
Record name | POTASSIUM FLUOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
23745-86-0 | |
Record name | POTASSIUM FLUOROACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4308 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetic acid, fluoro-, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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